
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide, also known as CHEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEP is a pivaloyloxymethyl prodrug of 2-cyclohexyl-2-hydroxyethylamine (CHEA), which is a potent agonist of the GABA-B receptor. In
科学研究应用
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been shown to enhance GABA-B receptor activity, which can lead to a reduction in anxiety and depression-like behaviors in animal models. In pharmacology, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been used as a tool compound to study the GABA-B receptor and its role in various physiological processes. In medicinal chemistry, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been used as a starting point for the development of novel GABA-B receptor agonists with improved pharmacokinetic properties.
作用机制
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide acts as a prodrug of CHEA, which is a potent agonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release, which can result in a reduction in neuronal excitability and a decrease in anxiety and depression-like behaviors.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been shown to have significant biochemical and physiological effects in animal models. In rats, for example, N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has been shown to reduce anxiety and depression-like behaviors in various behavioral tests, including the elevated plus maze and the forced swim test. These effects are thought to be mediated through the activation of the GABA-B receptor and the subsequent inhibition of neurotransmitter release.
实验室实验的优点和局限性
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide has several advantages for lab experiments, including its high yield and purity, its ability to enhance GABA-B receptor activity, and its potential as a tool compound for studying the GABA-B receptor. However, there are also some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)pivalamide in lab experiments, including its relatively low solubility in water and its potential to undergo hydrolysis under certain conditions.
未来方向
There are several potential future directions for research involving N-(2-cyclohexyl-2-hydroxyethyl)pivalamide. One area of interest is the development of novel GABA-B receptor agonists based on the structure of N-(2-cyclohexyl-2-hydroxyethyl)pivalamide. These compounds could have improved pharmacokinetic properties and could be used to treat a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the GABA-B receptor in various physiological processes, including pain perception, addiction, and sleep regulation. Finally, there is also potential for the use of N-(2-cyclohexyl-2-hydroxyethyl)pivalamide as a tool compound for studying the GABA-B receptor and its interactions with other neurotransmitter systems.
合成方法
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide can be synthesized through a multistep process involving the reaction of CHEA with pivaloyl chloride in the presence of a base, followed by purification and isolation. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(16)14-9-11(15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFNBRMCHBAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

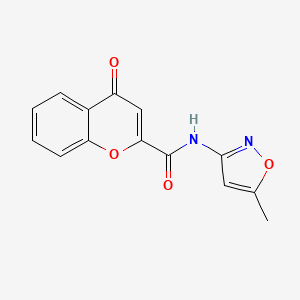
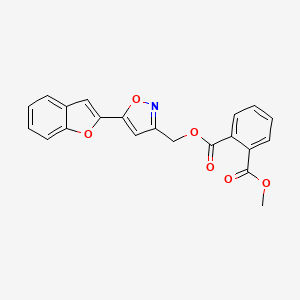
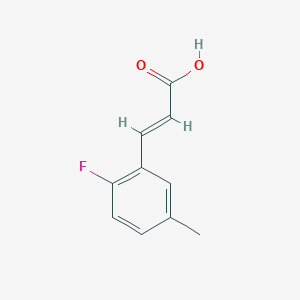
![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)
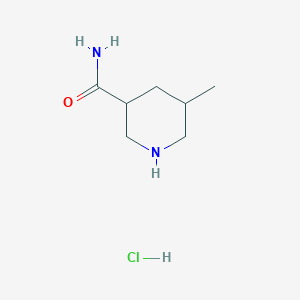

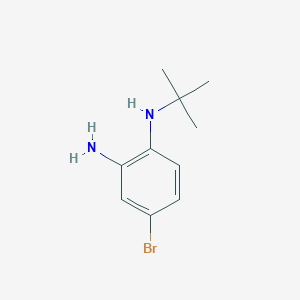
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B2993108.png)
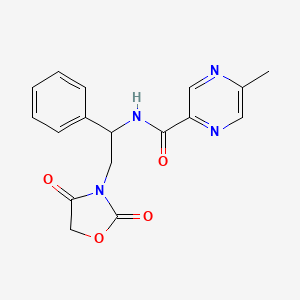
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/no-structure.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)
